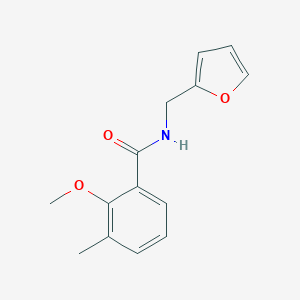
4-isopropoxy-N-(2-methylquinolin-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-isopropoxy-N-(2-methylquinolin-5-yl)benzamide is a chemical compound that belongs to the class of quinoline derivatives. This compound has been studied for its potential use in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-isopropoxy-N-(2-methylquinolin-5-yl)benzamide is not fully understood. However, it is believed to exert its effects by interacting with specific target molecules in the body, such as enzymes or receptors.
Biochemical and Physiological Effects:
4-isopropoxy-N-(2-methylquinolin-5-yl)benzamide has been shown to have various biochemical and physiological effects in the body. For example, this compound has been shown to inhibit the activity of certain enzymes, which may have implications for the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-isopropoxy-N-(2-methylquinolin-5-yl)benzamide in lab experiments is its unique properties, which may allow for the development of new research tools and techniques. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving 4-isopropoxy-N-(2-methylquinolin-5-yl)benzamide. For example, this compound may be further studied for its potential applications in the development of new drugs or research tools. Additionally, further studies may be conducted to better understand the mechanism of action and potential side effects of this compound.
Méthodes De Synthèse
The synthesis of 4-isopropoxy-N-(2-methylquinolin-5-yl)benzamide involves the reaction of 2-methylquinoline-5-carboxylic acid with isopropylamine and 4-nitrobenzoyl chloride. This reaction results in the formation of the desired compound, which is then purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
4-isopropoxy-N-(2-methylquinolin-5-yl)benzamide has been studied for its potential use in scientific research due to its unique properties and potential applications in various fields. This compound has been shown to have potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.
Propriétés
Formule moléculaire |
C20H20N2O2 |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
N-(2-methylquinolin-5-yl)-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C20H20N2O2/c1-13(2)24-16-10-8-15(9-11-16)20(23)22-19-6-4-5-18-17(19)12-7-14(3)21-18/h4-13H,1-3H3,(H,22,23) |
Clé InChI |
YMJNXADDGTVBTJ-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC=C(C=C3)OC(C)C |
SMILES canonique |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC=C(C=C3)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-[[2-(2-chlorophenoxy)acetyl]amino]-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B244000.png)
![N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B244001.png)
![N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B244005.png)
![N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B244008.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244009.png)
![N-[2-chloro-5-(propionylamino)phenyl]-3-fluorobenzamide](/img/structure/B244011.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-4-ethylbenzamide](/img/structure/B244013.png)
![4-ethyl-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B244014.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B244018.png)


![3-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B244023.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B244024.png)
![2-[(4-bromo-3-methoxy-2-naphthoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244025.png)